4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride
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Overview
Description
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanol chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to the dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of 4-amino-3-piperidin-4-ylbutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-pyridin-2-ylbutan-1-ol: Similar structure but with the pyridine ring at a different position.
4-Amino-3-pyridin-4-ylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.
4-Amino-3-piperidin-4-ylbutan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications, particularly in the fields of medicinal chemistry and biochemical studies .
Properties
IUPAC Name |
4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQXAUOFLAEARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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